molecular formula C19H19ClN4O4S B2822598 (5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351662-00-4

(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2822598
CAS No.: 1351662-00-4
M. Wt: 434.9
InChI Key: JWMDZPVETYXKNV-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry. This compound features a nitrofuran moiety, a phenylthiazole group, and a piperazine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the nitrofuran moiety: This can be achieved through nitration of furan derivatives.

    Synthesis of the phenylthiazole group: This involves the reaction of thioamides with α-haloketones.

    Coupling with piperazine: The phenylthiazole derivative is then reacted with piperazine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group in the nitrofuran can be reduced to an amine.

    Substitution: The phenylthiazole and piperazine rings can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylthiazole or piperazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is unique due to its combination of a nitrofuran moiety with a phenylthiazole and piperazine ring. This structure may confer unique antibacterial properties and potential for use against resistant bacterial strains .

Properties

IUPAC Name

(5-nitrofuran-2-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S.ClH/c24-19(16-6-7-17(27-16)23(25)26)22-10-8-21(9-11-22)12-15-13-28-18(20-15)14-4-2-1-3-5-14;/h1-7,13H,8-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMDZPVETYXKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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